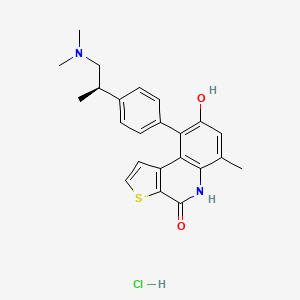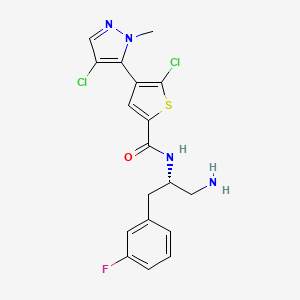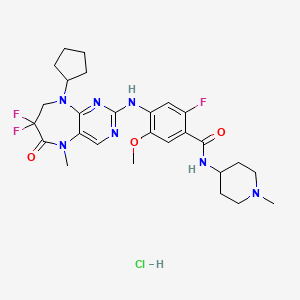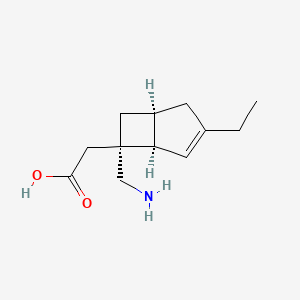
OTS-964
Vue d'ensemble
Description
OTS964 (chlorhydrate) est un inhibiteur sélectif et à haute affinité de la protéine kinase d'origine des cellules tueuses activées par les lymphokines (TOPK), administré par voie orale. Cette protéine kinase est surexprimée dans plusieurs types de cancer, notamment les leucémies, les cancers du sein, du rein, de l'ovaire et du poumon . OTS964 (chlorhydrate) a démontré une activité antiproliférative puissante dans une variété de lignées cellulaires cancéreuses .
Applications De Recherche Scientifique
OTS964 (hydrochloride) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of protein kinases and their role in cell signaling pathways.
Biology: Employed in research to understand the mechanisms of cell cycle regulation and apoptosis.
Mécanisme D'action
Target of Action
OTS-964 primarily targets the T-lymphokine-activated killer cell-originated protein kinase (TOPK) and cyclin-dependent kinase CDK11 . TOPK is a protein kinase crucial for mitosis and is highly expressed in various cancers, including ovarian and lung cancers . CDK11 is another important target of this compound, which binds to CDK11B with a Kd of 40 nM .
Mode of Action
This compound acts as a potent inhibitor of TOPK and CDK11 . It interacts with the drug-binding pocket of these proteins, inhibiting their function . This interaction leads to changes in the cellular processes regulated by these proteins, primarily affecting cell proliferation and cell cycle progression .
Biochemical Pathways
The inhibition of TOPK and CDK11 by this compound affects several biochemical pathways. TOPK is involved in cell cycle control and mitotic progression . Therefore, its inhibition can lead to cell cycle arrest and apoptosis, thereby suppressing the proliferation of cancer cells .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that this compound has been formulated into liposomes to overcome hematopoietic toxicities observed in mouse xenograft models . This liposomal formulation of this compound has shown stability with less than 10% release after 4 days in phosphate-buffered saline at 37 °C .
Result of Action
The result of this compound action at the molecular and cellular level is the inhibition of cell proliferation and induction of apoptosis . By inhibiting TOPK and CDK11, this compound disrupts cell cycle progression, leading to cell cycle arrest and subsequent apoptosis . This results in the suppression of cancer cell growth and potentially the regression of tumors .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of serum proteins, specifically albumin, can enhance the fluorescence of this compound, which is used to estimate its association with liposomes . Furthermore, the overexpression of ATP-binding cassette sub-family G member 2 (ABCG2) transporter may attenuate the therapeutic effect of this compound in cancer cells .
Analyse Biochimique
Biochemical Properties
OTS-964 demonstrates potent anti-proliferative activity in a panel of cell lines positive for TOPK . It interacts with the ATP-binding cassette sub-family G member 2 (ABCG2), a protein that plays a crucial role in multidrug resistance . The interaction of this compound with ABCG2 limits its effectiveness in drug-resistant and gene-transfected cells overexpressing ABCG2 .
Cellular Effects
This compound suppresses cancer cell proliferation and increases cancer cell death . It also upregulates ABCG2 protein and mRNA expression levels, resulting in enhanced resistance to ABCG2 substrate-drugs .
Molecular Mechanism
This compound shows an inhibitory effect on the efflux function mediated by ABCG2, affecting the pharmacokinetic profile of other ABCG2 substrate-drugs . It stimulates ATPase activity of ABCG2 in a concentration-dependent manner . Computational molecular docking analysis suggests that this compound interacts with the drug-binding pocket of ABCG2 protein and has substrate-like behaviors .
Temporal Effects in Laboratory Settings
The this compound liposomal formulation proves to be very stable with less than 10% release after 4 days in phosphate-buffered saline at 37 °C . The quantity of drug associated with the liposomal surface but not inside the liposomes could also be estimated .
Dosage Effects in Animal Models
In animal models, this compound has shown to cause tumors to shrink, even after the treatment, ultimately revealing complete regression . When administered to mouse xenograft models, adverse hematopoietic toxicities were observed .
Transport and Distribution
This compound is encapsulated into liposomes for clinical development . This liposomal formulation allows for the controlled release of this compound, aiding in its distribution within cells and tissues .
Subcellular Localization
Given its interaction with ABCG2, a transporter protein located in the plasma membrane, it can be inferred that this compound may localize to the same or nearby regions .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : OTS964 peut être synthétisé par une série de réactions chimiques impliquant la formation de la structure de base suivie de modifications des groupes fonctionnels. Les voies de synthèse spécifiques et les conditions de réaction sont propriétaires et les informations détaillées ne sont pas facilement disponibles dans la littérature publique.
Méthodes de production industrielle : La production industrielle d'OTS964 (chlorhydrate) implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le composé est souvent encapsulé dans des liposomes pour améliorer sa stabilité et sa biodisponibilité .
Analyse Des Réactions Chimiques
Types de réactions : OTS964 (chlorhydrate) subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques.
Réactifs et conditions courants :
Réactions de substitution : Impliquent généralement des réactifs nucléophiles ou électrophile dans des conditions douces à modérées.
Réactions d'oxydation : Nécessitent souvent des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réactions de réduction : Utilisent généralement des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés d'OTS964 avec différents groupes fonctionnels.
4. Applications de la recherche scientifique
OTS964 (chlorhydrate) a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :
Chimie : Utilisé comme composé outil pour étudier l'inhibition des protéines kinases et leur rôle dans les voies de signalisation cellulaire.
Biologie : Employé dans la recherche pour comprendre les mécanismes de la régulation du cycle cellulaire et de l'apoptose.
5. Mécanisme d'action
OTS964 (chlorhydrate) exerce ses effets en inhibant sélectivement la protéine kinase d'origine des cellules tueuses activées par les lymphokines (TOPK). Cette inhibition perturbe le cycle cellulaire, entraînant des défauts de cytokinèse et une apoptose subséquente des cellules cancéreuses . De plus, OTS964 (chlorhydrate) est un puissant inhibiteur de la kinase dépendante des cyclines CDK11, ce qui contribue encore à son activité anticancéreuse .
Composés similaires :
OTS514 : Un autre inhibiteur de TOPK avec des propriétés anticancéreuses similaires.
OTS167 : Un composé avec un profil d'inhibition de kinase plus large, incluant TOPK et d'autres kinases.
OTS193 : Un inhibiteur sélectif de TOPK avec une structure chimique différente.
Unicité d'OTS964 (Chlorhydrate) : OTS964 (chlorhydrate) se distingue par sa haute sélectivité et sa puissance en tant qu'inhibiteur de TOPK. Sa capacité à induire une régression tumorale complète dans des modèles précliniques sans effets indésirables significatifs en fait un candidat prometteur pour un développement ultérieur .
Comparaison Avec Des Composés Similaires
OTS514: Another TOPK inhibitor with similar anti-cancer properties.
OTS167: A compound with a broader kinase inhibition profile, including TOPK and other kinases.
OTS193: A selective inhibitor of TOPK with a different chemical structure.
Uniqueness of OTS964 (Hydrochloride): OTS964 (hydrochloride) stands out due to its high selectivity and potency as a TOPK inhibitor. Its ability to induce complete tumor regression in preclinical models without significant adverse effects makes it a promising candidate for further development .
Propriétés
IUPAC Name |
9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S.ClH/c1-13-11-18(26)19(16-7-5-15(6-8-16)14(2)12-25(3)4)20-17-9-10-28-22(17)23(27)24-21(13)20;/h5-11,14,26H,12H2,1-4H3,(H,24,27);1H/t14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPWOYBWUWSJDW-UQKRIMTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)C(C)CN(C)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)[C@@H](C)CN(C)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338545-07-5 | |
| Record name | Thieno[2,3-c]quinolin-4(5H)-one, 9-[4-[(1R)-2-(dimethylamino)-1-methylethyl]phenyl]-8-hydroxy-6-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1338545-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes OTS964 hydrochloride a promising candidate for cancer therapy, and how does its combination with Albendazole enhance its efficacy?
A1: OTS964 hydrochloride demonstrates promising anticancer properties by inhibiting TOPK, a protein kinase often overexpressed in various cancers. [] This inhibition disrupts cancer cell proliferation and survival. The research highlights the synergistic cytotoxic effect observed when OTS964 hydrochloride is combined with Albendazole, another anticancer agent. This synergistic toxicity arises from enhanced apoptosis induction, increased reactive oxygen species (ROS) generation, reduced vascular endothelial growth factor (VEGF) secretion, and inhibited migration and invasion of cancer cells. [] In vivo studies using a B16F0-bearing mouse model further support these findings, revealing an 80% reduction in tumor size with the combination therapy without noticeable toxicity. [] This research suggests that combining OTS964 hydrochloride with Albendazole holds significant potential for enhancing cancer treatment efficacy.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)











![8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B560038.png)
